N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15760704
InChI: InChI=1S/C12H13F2N3/c1-8-12(7-17(2)16-8)15-6-9-5-10(13)3-4-11(9)14/h3-5,7,15H,6H2,1-2H3
SMILES:
Molecular Formula: C12H13F2N3
Molecular Weight: 237.25 g/mol

N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15760704

Molecular Formula: C12H13F2N3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H13F2N3
Molecular Weight 237.25 g/mol
IUPAC Name N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C12H13F2N3/c1-8-12(7-17(2)16-8)15-6-9-5-10(13)3-4-11(9)14/h3-5,7,15H,6H2,1-2H3
Standard InChI Key HEFVABBKRKDMAN-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1NCC2=C(C=CC(=C2)F)F)C

Introduction

Chemical Structure and Physicochemical Properties

N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine (molecular formula: C₁₂H₁₃F₂N₃, molecular weight: 237.25 g/mol) features a pyrazole ring substituted with methyl groups at positions 1 and 3 and an amine-linked 2,5-difluorobenzyl group at position 4. The IUPAC name, N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine, reflects this substitution pattern. The presence of fluorine atoms at the 2 and 5 positions of the benzyl ring introduces electron-withdrawing effects, enhancing the compound’s metabolic stability and binding affinity to hydrophobic pockets in biological targets.

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 1,3-dimethyl configuration increases steric bulk, potentially influencing conformational flexibility.

  • 2,5-Difluorobenzyl Group: Fluorine atoms at positions 2 and 5 modulate electronic properties and improve lipophilicity, critical for membrane permeability in drug design.

  • Amine Linkage: The secondary amine bridges the pyrazole and benzyl groups, serving as a potential site for hydrogen bonding or salt formation.

Synthesis and Industrial Production

The synthesis of N-(2,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine likely follows methodologies analogous to those used for related pyrazole derivatives. A plausible route involves:

Step 1: Pyrazole Ring Formation

The pyrazole core is synthesized via cyclization of hydrazine derivatives with 1,3-diketones. For example, reacting hydrazine with acetylacetone under acidic conditions yields 1,3-dimethyl-1H-pyrazol-4-amine as an intermediate.

Step 2: Benzylation via Nucleophilic Substitution

The intermediate pyrazole amine undergoes alkylation with 2,5-difluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) to drive the substitution.

Representative Reaction Scheme:

1,3-Dimethyl-1H-pyrazol-4-amine+2,5-Difluorobenzyl chlorideDMF, K₂CO₃ΔN-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine\text{1,3-Dimethyl-1H-pyrazol-4-amine} + \text{2,5-Difluorobenzyl chloride} \xrightarrow[\text{DMF, K₂CO₃}]{\Delta} \text{N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine}

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and automated purification systems (e.g., chromatography, crystallization) are employed to enhance yield and purity. Advanced techniques like high-throughput screening may optimize reaction conditions (e.g., solvent selection, stoichiometry).

Biological Activities and Mechanistic Insights

While direct pharmacological data on N-(2,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine are scarce, its structural analogs exhibit notable biological activities:

Enzyme Inhibition

Pyrazole derivatives with fluorinated benzyl groups often target enzymes involved in inflammatory pathways. For instance, compounds like N-(2,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine demonstrate selective inhibition of cyclooxygenase-2 (COX-2), a key mediator of inflammation. The 2,5-difluoro substitution enhances binding to COX-2’s hydrophobic active site, reducing prostaglandin synthesis.

Comparative Analysis with Structural Analogs

The biological and chemical profiles of N-(2,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine can be contextualized by comparing it to related compounds:

Compound NameSubstitution PatternKey Differentiator
N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine2,3-Difluorobenzyl groupAltered fluorine positioning affects electronic properties
N-(2,5-Difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine1,4-DimethylpyrazoleMethyl group placement influences steric effects
N-(Phenyl)-1,3-dimethyl-1H-pyrazol-4-amineNo fluorine substituentsReduced lipophilicity and metabolic stability

The 2,5-difluoro configuration in the target compound likely enhances its binding affinity compared to non-fluorinated analogs, while the 1,3-dimethyl pyrazole substitution may offer distinct steric interactions.

Research Applications and Future Directions

Medicinal Chemistry

  • Drug Discovery: The compound’s fluorinated structure aligns with trends in developing kinase inhibitors and GPCR modulators.

  • Prodrug Development: The secondary amine could serve as a site for prodrug functionalization to improve bioavailability.

Materials Science

  • Liquid Crystals: Fluorinated pyrazoles are explored for their mesomorphic properties in display technologies.

  • Coordination Chemistry: The amine and pyrazole nitrogen atoms may act as ligands for transition metal complexes.

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